ethyl 2-amino-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate
Description
Ethyl 2-amino-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate is a structurally complex spirocyclic compound characterized by a unique fusion of pyrano[4,3-b]pyran and pyrrolo[3,2,1-ij]quinoline moieties. The spiro linkage at the 4-position connects these two heterocyclic systems, while the ethyl carboxylate group at position 3 and tetramethyl substituents at positions 4',4',6',7 contribute to its distinct stereoelectronic properties.
Properties
IUPAC Name |
ethyl 2'-amino-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-6-31-21(28)18-20(26)33-16-10-13(3)32-22(29)17(16)25(18)15-9-7-8-14-12(2)11-24(4,5)27(19(14)15)23(25)30/h7-10,12H,6,11,26H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHOSLFJBCGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC5=C4N(C3=O)C(CC5C)(C)C)C(=O)OC(=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 2'-Amino-1-(4-Chlorobenzyl)-7'-Methyl-2,5'-Dioxo-5',6'-Dihydrospiro[Indoline-3,4'-Pyrano[3,2-c]Pyridine]-3'-Carboxylate
- Core Structure: Shares a spiroindoline-pyrano-pyridine architecture but lacks the pyrrolo[3,2,1-ij]quinoline moiety.
- Substituents : Features a 4-chlorobenzyl group and a single methyl group, compared to the tetramethyl groups in the target compound.
2-Amino-8’-Ethyl-4’,4’,6’-Trimethyl-2’,5-Dioxo-5,5’,6,6’-Tetrahydro-4’H-Spiro[Pyrano[3,2-c]Quinoline-4,1’-Pyrrolo[3,2,1-ij]Quinoline]-3-Carbonitrile
- Core Structure: Contains a spiro[pyrano[3,2-c]quinoline-pyrroloquinoline] system, differing in the pyran substitution pattern (3,2-c vs. 4,3-b).
- Substituents : Includes an ethyl group and three methyl groups, contrasting with the tetramethyl substituents of the target compound.
- Analytical Data : HRMS (m/z [M+H]⁺: 467.2077) confirms a molecular weight close to the target compound (C28H26N4O3 vs. C28H27N3O6 for the target), highlighting the impact of carboxylate vs. nitrile groups on polarity .
Functional Group and Substituent Comparisons
Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate
- Core Structure: A pyran ring with amino and cyano substituents but lacks spiro connectivity.
- Key Difference: The absence of a fused pyrroloquinoline system reduces conformational rigidity, likely diminishing receptor-binding affinity compared to the target compound .
(Z)-3-Amino-1-(2-(Furan-2-yl)-2-Oxoethylidene)-1H-Pyrrolizine-2-Carbonitrile
- Core Structure : A pyrrolizine system with a furyl-oxoethylidene group, differing significantly from the target’s spiro framework.
- Functional Groups : Combines nitrile and oxoethylidene groups, offering a comparison for electronic effects vs. the carboxylate group in the target compound.
- Synthetic Yield : 64%, suggesting that steric hindrance in the target compound’s tetramethyl groups may lower yields without optimized conditions .
Anticancer Analogues
- Example: 2-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3-carboxylic acid. Activity: Exhibits anticancer properties linked to its spiroindoline-pyrano-quinolone core. SAR Insight: The 4-chlorobenzyl group enhances lipophilicity, whereas the target compound’s tetramethyl groups may improve metabolic stability .
Antimicrobial Analogues
- Example: Ethyl 3-(4-methylphenoxy)-7-methylquinoline. Activity: Shows antimicrobial effects due to the quinoline framework.
Analytical Characterization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
